![molecular formula C12H15ClN2O2 B598083 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid CAS No. 1197193-44-4](/img/structure/B598083.png)
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid
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Overview
Description
“4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid” is a heterocyclic organic compound . It has a molecular weight of 254.712700 g/mol and a molecular formula of C12H15ClN2O2 . It is also known by other synonyms such as “4-CHLORO-2-(4-METHYL-1-PIPERAZINYL)BENZOIC ACID” and "4-CHLORO-2-(4-METHYLPIPERAZIN-1-YL)BENZOIC ACID" .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid” consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI key is RQOFHWOTPWWXGY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid” appears as a white to brown solid . It has a molecular weight of 254.71 g/mol . The compound has 4 H-Bond acceptors and 1 H-Bond donor .Scientific Research Applications
Enzyme Involvement in Metabolism
One study investigated the metabolism of a novel antidepressant, highlighting the oxidative pathways involving cytochrome P450 enzymes. This research provides insight into how similar compounds undergo metabolic transformations, potentially influencing their pharmacokinetics and pharmacodynamics (Hvenegaard et al., 2012).
Antimicrobial Activity
Bifunctional sulfonamide-amide derivatives, including compounds structurally related to 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid, have shown significant in vitro antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Abbavaram & Reddyvari, 2013).
Antiparasitic Properties
Research on Piper species identified benzoic acid derivatives with notable antiparasitic activity, demonstrating the potential of these compounds in treating parasitic infections (Flores et al., 2008).
Crystal Structure Analysis
The crystal structure of a compound closely related to 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid was determined, offering insights into its molecular conformation and potential interactions in solid form. Such information is vital for understanding the material properties and designing new compounds with desired characteristics (Faizi et al., 2016).
Supramolecular Chemistry
Studies on the self-assembly of piperazine with various benzoic acids, including chloro-substituted variants, revealed intricate supramolecular architectures. These findings highlight the utility of such compounds in constructing complex molecular systems with potential applications in materials science and nanotechnology (Chen & Peng, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds generally undergo nucleophilic substitution reactions . The compound might interact with its targets via similar mechanisms, leading to changes in the biochemical processes.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including free radical bromination and nucleophilic substitution .
Pharmacokinetics
The compound’s molecular weight (25472 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have good absorption and permeability .
Result of Action
Given its structural similarity to other benzylic compounds, it might exhibit similar biological activities .
properties
IUPAC Name |
4-chloro-2-(4-methylpiperazin-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOFHWOTPWWXGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244412 |
Source
|
Record name | 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301244412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid | |
CAS RN |
1197193-44-4 |
Source
|
Record name | 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301244412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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